4-bromo-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-bromo-N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25BrN2O4S/c1-14(2)12-24-18-10-7-16(11-19(18)28-13-21(3,4)20(24)25)23-29(26,27)17-8-5-15(22)6-9-17/h5-11,14,23H,12-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNKHYSWMQPWHMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Br)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-bromo-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide (CAS Number: 921565-99-3) is a member of the benzoxazepine class of compounds. This class is noted for its diverse biological activities, including antimicrobial, anti-cancer, and anti-inflammatory properties. This article provides an overview of the biological activity associated with this specific compound, supported by research findings and case studies.
The molecular formula of the compound is , with a molecular weight of approximately 445.3 g/mol. The structure features multiple functional groups that may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C22H25BrN2O3 |
| Molecular Weight | 445.3 g/mol |
| CAS Number | 921565-99-3 |
Antimicrobial Activity
Research indicates that benzoxazepine derivatives exhibit varying degrees of antimicrobial activity. A study highlighted the synthesis of several benzoxazepine derivatives and their evaluation against bacterial pathogens. While some derivatives showed limited antimicrobial activity, others demonstrated significant effects against specific bacterial strains .
The compound may share similar properties due to its structural characteristics. Antimicrobial susceptibility testing has been performed using disk diffusion methods, comparing the efficacy of these compounds against standard antibiotics such as tetracycline.
Anti-Cancer Activity
The anti-cancer potential of benzoxazepine derivatives has been well-documented. In vitro studies have shown that certain derivatives can inhibit the proliferation of various cancer cell lines. For instance, compounds similar to the one discussed have exhibited cytotoxic effects on solid tumor cells and influenced the release of pro-inflammatory cytokines such as IL-6 and TNF-α .
A case study involving synthesized benzoxazepine derivatives indicated that their cytotoxicity varied significantly depending on the cancer cell type used in assays. This variability suggests that while some compounds may be effective against specific cancers, their effectiveness could be limited by the cellular context .
Anti-Inflammatory Activity
The anti-inflammatory properties of benzoxazepine derivatives are another area of interest. The modulation of cytokine release in response to these compounds suggests potential applications in treating inflammatory diseases. The interaction with immune pathways may provide therapeutic benefits in conditions characterized by excessive inflammation .
Case Studies and Research Findings
- Study on Antimicrobial Properties : A comparative analysis was conducted on several synthesized benzoxazepine derivatives against common bacterial strains. The results indicated that while some derivatives had minimal activity, others showed promising results comparable to established antibiotics .
- Cytotoxicity Assays : In a series of cytotoxicity assays involving various cancer cell lines (e.g., breast and lung cancer), certain benzoxazepine derivatives demonstrated significant inhibition of cell growth, suggesting their potential as chemotherapeutic agents .
- Inflammatory Response Modulation : Research exploring the impact on cytokine release revealed that some compounds could effectively reduce levels of pro-inflammatory cytokines in vitro, indicating their potential use in managing inflammatory responses .
Comparison with Similar Compounds
Structural and Molecular Comparisons
Table 1: Key Molecular Properties of Analogs
Key Observations:
Molecular Weight Trends:
- The brominated derivative has the highest molecular weight (~503.4), followed by the ethoxy analog (446.6) and the methyl/isopentyl derivative (430.6). Higher molecular weight may influence solubility and bioavailability.
Hypothetical Pharmacological Implications
While direct biological data for the brominated compound are unavailable, analogs with sulfonamide groups (e.g., CAS 921995-97-3) have been evaluated for antimicrobial activity . For instance, substituents like fluoro and methyl in CAS 921995-97-3 may enhance antibacterial potency by mimicking natural substrates or disrupting bacterial enzymes . The bromine atom in the target compound could similarly modulate activity through electronic or steric effects, though experimental validation is required.
Q & A
Q. What are the key steps in synthesizing 4-bromo-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide?
Synthesis typically involves multi-step organic reactions:
- Step 1 : Formation of the benzoxazepine core via cyclization of precursors under controlled conditions (e.g., refluxing in anhydrous solvents like THF or DCM) .
- Step 2 : Introduction of the isobutyl and dimethyl groups at the 5-position using alkylation agents (e.g., isobutyl bromide) .
- Step 3 : Sulfonamide coupling via nucleophilic substitution, often employing 4-bromobenzenesulfonyl chloride under inert atmospheres .
- Purification : Column chromatography (silica gel, gradient elution) or recrystallization to achieve >95% purity .
Q. How is the compound’s structure confirmed post-synthesis?
Analytical techniques include:
- NMR spectroscopy : H and C NMR to verify proton environments and carbon frameworks .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
- X-ray crystallography (if crystals are obtainable): Resolves stereochemistry and solid-state conformation .
Q. What solvents are suitable for dissolving this compound?
Based on analogs:
- Polar aprotic solvents : DMSO, DMF (high solubility due to sulfonamide and benzoxazepine groups) .
- Chlorinated solvents : DCM, chloroform (moderate solubility for reaction setups) .
- LogP analysis : Predicted moderate lipophilicity (~3.5) suggests limited aqueous solubility; use co-solvents (e.g., ethanol/PBS mixtures) for biological assays .
Advanced Research Questions
Q. How do reaction conditions impact yield and purity during synthesis?
Critical parameters include:
- Temperature : Elevated temperatures (80–120°C) for cyclization steps; lower temperatures (0–25°C) for sulfonamide coupling to prevent side reactions .
- Catalysts : Use of Lewis acids (e.g., ZnCl) for benzoxazepine ring formation .
- Solvent choice : Anhydrous DMF for sulfonamide coupling to enhance nucleophilicity .
- Data-driven optimization : Design of Experiments (DoE) to balance reaction time, temperature, and stoichiometry .
Q. What mechanistic role does the sulfonamide group play in biological activity?
The sulfonamide moiety may:
- Inhibit enzymes : Act as a transition-state analog for carbonic anhydrases or proteases via coordination to zinc ions .
- Enhance binding affinity : Hydrogen bonding with active-site residues (e.g., histidine or serine) .
- Validate experimentally : Isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure binding constants .
Q. How can discrepancies in reported biological activity data be resolved?
Potential solutions:
- Purity verification : HPLC with UV/ELSD detection to rule out impurities >98% .
- Enantiomeric analysis : Chiral HPLC or circular dichroism (CD) to confirm stereochemical consistency .
- Orthogonal assays : Compare enzyme inhibition (e.g., fluorescence-based) with cell viability (MTT assay) to exclude off-target effects .
Q. What in silico methods predict the compound’s target interactions?
Computational strategies:
- Molecular docking : AutoDock Vina or Schrödinger Glide to model binding poses in protein active sites (e.g., PDB 6EW) .
- MD simulations : GROMACS for assessing binding stability over 100-ns trajectories .
- QSAR modeling : Build predictive models using descriptors like H-bond acceptors and topological polar surface area (TPSA) .
Q. How to design structure-activity relationship (SAR) studies for this compound?
Focus on modifying:
- Benzoxazepine substituents : Vary alkyl groups (e.g., ethyl vs. isobutyl) to alter steric effects .
- Sulfonamide para-substituents : Replace bromine with electron-withdrawing (e.g., NO) or donating (e.g., OMe) groups to modulate potency .
- Assay design : Test analogs against a panel of related targets (e.g., kinases, GPCRs) to identify selectivity .
Q. What analytical techniques ensure batch-to-batch consistency?
Rigorous quality control includes:
Q. How to evaluate metabolic stability in preclinical studies?
Methodologies:
- Liver microsomal assays : Incubate with human/rat microsomes; quantify parent compound via LC-HRMS .
- CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to assess isoform-specific interactions .
- Plasma stability tests : Monitor degradation in plasma (37°C, 1–24 hrs) .
Notes
- Conflicts Addressed : Variability in reaction yields resolved by emphasizing optimized conditions (e.g., anhydrous solvents, inert atmospheres) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
